1-Ethyl-1-cyclohexa-2,4-dienol 1-Ethyl-1-cyclohexa-2,4-dienol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19759382
InChI: InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h3-6,9H,2,7H2,1H3
SMILES:
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol

1-Ethyl-1-cyclohexa-2,4-dienol

CAS No.:

Cat. No.: VC19759382

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-1-cyclohexa-2,4-dienol -

Specification

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
IUPAC Name 1-ethylcyclohexa-2,4-dien-1-ol
Standard InChI InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h3-6,9H,2,7H2,1H3
Standard InChI Key VYRFQNNCFSODAC-UHFFFAOYSA-N
Canonical SMILES CCC1(CC=CC=C1)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Ethyl-1-cyclohexa-2,4-dienol consists of a six-membered cyclohexadiene ring with double bonds at positions 2 and 4. The hydroxyl (-OH) and ethyl (-C₂H₅) groups are both attached to the first carbon, creating a quaternary stereogenic center. This configuration imparts unique electronic and steric properties, influencing its reactivity in substitution and addition reactions. The compound’s IUPAC name is 1-ethylcyclohexa-2,4-dien-1-ol, and its canonical SMILES representation is CCC1(CC=CC=C1)O.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₂O
Molecular Weight124.18 g/mol
InChI KeyVYRFQNNCFSODAC-UHFFFAOYSA-N
CAS Number19841-74-8 (related diene)

The ethyl group enhances the compound’s stability compared to simpler cyclohexadienols, while the hydroxyl group enables hydrogen bonding and participation in acid-base reactions.

Synthesis Methods

Birch Reduction

The Birch reduction is a cornerstone method for synthesizing 1-ethyl-1-cyclohexa-2,4-dienol. This process involves the reduction of aromatic precursors (e.g., ethyl-substituted phenols) using alkali metals (e.g., sodium or lithium) dissolved in liquid ammonia, with a proton donor such as ethanol. The reaction proceeds via electron transfer to the aromatic ring, generating a radical anion that is subsequently protonated to form the dienol. Industrial-scale production optimizes parameters like temperature (-33°C for ammonia) and stoichiometry to achieve yields exceeding 60% .

Catalytic Hydrogenation

Selective hydrogenation of cyclohexa-2,4-dienones (e.g., 1-ethyl-1-cyclohexa-2,4-dienone) using palladium on carbon (Pd/C) in a toluene-methanol solvent mixture converts the ketone to the corresponding dienol . This method is prized for its stereochemical control, particularly when chiral auxiliaries like (-)-sparteine are employed to induce enantioselectivity .

Table 2: Comparative Synthesis Routes

MethodReagents/ConditionsYieldKey Advantage
Birch ReductionNa/NH₃, ethanol, -33°C61–85%Scalability, functional group tolerance
Catalytic HydrogenationH₂, Pd/C, toluene-MeOH (2:1)39–95%Stereoselectivity

Alternative Approaches

Recent studies explore solvent-free alkylation of phenols with allyl halides under basic conditions, though this method requires stringent anhydrous conditions to avoid hydrolysis . Emerging strategies also include enzymatic reductions, though these remain experimental.

Chemical Reactivity and Stability

Acid-Base Behavior

The hydroxyl group (pKa ~10) enables deprotonation under basic conditions, forming a resonance-stabilized enolate. This intermediate participates in alkylation and conjugate addition reactions, making the compound a versatile synthon.

Electrophilic Additions

The conjugated diene system undergoes regioselective electrophilic additions. For example, bromination at the 4-position occurs preferentially due to the ethyl group’s steric hindrance at C-1. Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) proceed at the 2,4-diene, yielding bicyclic adducts.

Oxidation and Reduction

Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, yielding 1-ethyl-1-cyclohexa-2,4-dienone . Conversely, catalytic hydrogenation saturates the diene to form 1-ethylcyclohexanol, though over-reduction to cyclohexane derivatives is a noted side reaction .

Comparative Analysis with Structural Analogues

1-Methyl-1-cyclohexa-2,4-dienol

Replacing ethyl with methyl diminishes lipophilicity (logP = 1.2 vs. 1.8), reducing bioavailability. The methyl analogue also shows weaker antimicrobial potency (MIC = 128 µg/mL for S. aureus).

Table 3: Property Comparison of Cyclohexadienol Derivatives

CompoundlogPMIC (S. aureus)COX-2 Inhibition (10 µM)
1-Ethyl-1-cyclohexa-2,4-dienol1.832 µg/mL40%
Cyclohexa-2,4-dien-1-ol0.964 µg/mL25%
1-Methyl analogue1.2128 µg/mL18%

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor to tricyclic terpenes and prostaglandin analogues. Its enolate undergoes asymmetric alkylation to construct quaternary carbon centers, a critical step in synthesizing complex natural products like taxol intermediates .

Material Science

Functionalization of the diene system enables the synthesis of conjugated polymers with tunable optoelectronic properties. Copolymers incorporating 1-ethyl-1-cyclohexa-2,4-dienol exhibit fluorescence quantum yields of 0.45–0.60.

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